molecular formula C9H7BrClFO2 B2728852 2-(4-Bromo-2-fluorophenoxy)propanoyl chloride CAS No. 2137653-30-4

2-(4-Bromo-2-fluorophenoxy)propanoyl chloride

Cat. No.: B2728852
CAS No.: 2137653-30-4
M. Wt: 281.51
InChI Key: IMSDXMQKYZXVBV-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)propanoyl chloride is a chemical compound with the molecular formula C9H7BrClFO2 and a molecular weight of 281.51 g/mol . It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 2-(4-Bromo-2-fluorophenoxy)propanoyl chloride typically involves the reaction of 4-bromo-2-fluorophenol with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Bromo-2-fluorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)propanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive acyl chloride group.

    Medicine: It may serve as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles such as amines and alcohols, forming amides and esters, respectively. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

2-(4-Bromo-2-fluorophenoxy)propanoyl chloride can be compared with other acyl chlorides such as:

  • 2-(4-Chlorophenoxy)propanoyl chloride
  • 2-(4-Fluorophenoxy)propanoyl chloride
  • 2-(4-Bromophenoxy)propanoyl chloride

These compounds share similar reactivity due to the presence of the acyl chloride group but differ in their substituents on the phenoxy ring. The presence of different halogens (bromo, fluoro, chloro) can influence the compound’s reactivity, stability, and applications .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-5(9(11)13)14-8-3-2-6(10)4-7(8)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSDXMQKYZXVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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